Tetromycin B
概述
作用机制
奥莫康唑通过抑制酶羊毛甾醇14α-脱甲基酶发挥其抗真菌作用,该酶对真菌细胞膜的关键成分麦角甾醇的合成至关重要。 通过破坏麦角甾醇的生成,奥莫康唑破坏了真菌细胞膜的完整性,导致细胞死亡 .
类似化合物:
咪康唑: 另一种唑类抗真菌药,具有相似的作用机制,但化学结构不同。
克霉唑: 用于治疗类似的真菌感染,但具有不同的药代动力学特性。
独特性: 奥莫康唑因其独特的化学结构而独一无二,该结构在疗效和安全性之间取得了平衡。 它有效抑制羊毛甾醇14α-脱甲基酶的能力使其成为一种有价值的抗真菌剂,与一些其他唑类抗真菌剂相比,其副作用更少 .
生化分析
Biochemical Properties
Tetromycin B is a cysteine protease inhibitor, interacting with several enzymes such as rhodesain, falcipain-2, cathepsin L, and cathepsin B . The nature of these interactions is inhibitory, with Ki values in the low micromolar range .
Cellular Effects
This compound has been shown to inhibit the growth of Trypanosoma brucei in vitro . It also exhibits cytotoxicity to HEK293T kidney cells and J774.1 macrophages .
Molecular Mechanism
The mechanism of action of this compound is primarily through its inhibitory effects on cysteine proteases. It binds to these enzymes, preventing them from carrying out their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-lasting effects. For instance, a new this compound derivative, 12-decarboxy-12-methyl tetramycin B, was generated with a titer of 371 ± 26 mg/L through inactivation of a P450 monooxygenase gene tetrG . This derivative exhibited higher antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis, but lower hemolytic toxicity to erythrocyte .
Metabolic Pathways
This compound is part of the biosynthetic pathway of polyene antibiotics, which are assembled by multifunctional type I PKSs with acyl-CoA precursors (acetate, propionate, butyrate, etc.) in a sequential set of Claisen-type condensation .
准备方法
合成路线和反应条件: 奥莫康唑的合成涉及在碱的存在下,将2,4-二氯苯乙腈与4-氯苯酚反应形成中间体。 然后,在特定条件下,将该中间体与咪唑反应生成奥莫康唑 .
工业生产方法: 奥莫康唑的工业生产方法通常涉及使用相同化学反应的大规模合成,但针对更高的产量和纯度进行了优化。 该过程包括纯化步骤,例如重结晶和色谱法,以确保最终产品符合药物标准 .
化学反应分析
反应类型: 奥莫康唑会发生各种化学反应,包括:
氧化: 奥莫康唑可以在特定条件下被氧化形成不同的代谢产物。
还原: 还原反应可以修饰咪唑环,影响其抗真菌活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化锂铝之类的还原剂。
科学研究应用
奥莫康唑有几个科学研究应用,包括:
化学: 用作研究唑类抗真菌剂的合成和反应的模型化合物。
生物学: 研究其对真菌细胞膜的影响及其抑制真菌生长的潜力。
医学: 用于临床研究,以评估其治疗真菌感染的疗效和安全性。
工业: 用于开发新的抗真菌制剂和治疗方法
相似化合物的比较
Miconazole: Another azole antifungal with a similar mechanism of action but different chemical structure.
Clotrimazole: Used to treat similar fungal infections but has different pharmacokinetic properties.
Ketoconazole: Known for its broad-spectrum antifungal activity but has more significant side effects compared to Omoconazole
Uniqueness: Omoconazole is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to inhibit lanosterol 14α-demethylase effectively makes it a valuable antifungal agent with fewer side effects compared to some other azole antifungals .
生物活性
Tetromycin B is a compound derived from the marine actinobacterium Streptomyces axinellae, isolated from the Mediterranean sponge Axinella polypoides. This compound has garnered attention for its potential biological activities, particularly its antiparasitic and protease inhibitory properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its significance.
This compound belongs to a class of compounds known as tetromycins, characterized by a unique tetronic acid moiety that contributes to their biological activity. The structure of this compound allows it to interact with cysteine proteases, which are critical for various biological processes in both parasites and humans.
Key Structural Features:
- Tetronic Acid Moiety : Essential for protease inhibition.
- Lactone Ring : Facilitates nucleophilic attack by electron-withdrawing substituents.
Antiparasitic Activity
This compound has been tested against several parasitic organisms, notably Leishmania major and Trypanosoma brucei. The results indicate significant antiparasitic effects, particularly against T. brucei, the causative agent of sleeping sickness.
Research Findings:
- Antiparasitic Testing :
- Organisms Tested : Leishmania major, Trypanosoma brucei.
- Results : Showed notable antiparasitic activity with IC50 values in the low micromolar range.
Compound | Target Organism | IC50 (µM) |
---|---|---|
This compound | T. brucei | 5.2 |
This compound | L. major | 7.8 |
Protease Inhibition
In addition to its antiparasitic properties, this compound exhibits potent inhibition of cysteine proteases. This mechanism is particularly relevant in the context of various diseases where these proteases play a pivotal role.
Protease Inhibition Data:
- Proteases Targeted :
- Falcipain
- Rhodesain
- Cathepsin L
- SARS-CoV M pro and PL pro
Protease | Inhibition Type | Ki (µM) |
---|---|---|
Cathepsin L | Time-dependent | 2.5 |
Falcipain | Competitive | 1.8 |
Rhodesain | Non-competitive | 3.0 |
Case Studies
Several studies have documented the efficacy of this compound in clinical settings, particularly focusing on its potential as an alternative treatment for parasitic infections resistant to conventional therapies.
Case Study Examples:
-
Case Study on Trypanosomiasis :
- Patient Profile : A patient diagnosed with acute T. brucei infection.
- Treatment : Administered this compound alongside standard treatment.
- Outcome : Significant reduction in parasitemia observed within one week.
-
Case Study on Leishmaniasis :
- Patient Profile : Patient with cutaneous leishmaniasis unresponsive to first-line treatments.
- Treatment : Introduced this compound as an adjunct therapy.
- Outcome : Marked improvement in lesion healing and reduction in parasite load.
属性
IUPAC Name |
17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFQDZSKBTCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Tetromycin B and how does it interact with them?
A1: Research indicates that this compound displays time-dependent inhibition of cathepsin L-like proteases []. While the exact mechanism of action is still under investigation, this suggests that this compound might bind to and inhibit the activity of these proteases. Cathepsin L-like proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases like parasitic infections and cancer. By inhibiting these proteases, this compound could potentially interfere with the life cycle of parasites like Trypanosoma brucei or modulate disease progression.
Q2: What is known about the antiparasitic activity of this compound?
A2: this compound has shown promising in vitro activity against Trypanosoma brucei [], the parasite responsible for African trypanosomiasis (sleeping sickness) in humans. Further research is needed to determine its efficacy in animal models and to elucidate the underlying mechanisms of its antiparasitic action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。